molecular formula C11H12N2O B12593760 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 642462-43-9

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B12593760
CAS No.: 642462-43-9
M. Wt: 188.23 g/mol
InChI Key: XFXRDORYFDNBQZ-UHFFFAOYSA-N
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Description

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a chemical compound of significant interest in pharmaceutical and organic chemistry research. It belongs to the pyrazol-3-one family, a class of heterocyclic compounds known for a wide spectrum of biological activities . Researchers value this core structure for its versatility as a building block in the design and synthesis of novel bioactive molecules . The pyrazol-3-one scaffold is recognized for its potential anti-inflammatory and antioxidant properties. The well-known compound Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), which shares structural similarities, is a potent free radical scavenger used clinically in the treatment of acute brain infarction and has shown promise in models of myocardial ischemia . This suggests potential research applications for related derivatives in studying oxidative stress and ischemic damage. Furthermore, pyrazolone derivatives have been extensively investigated for their antimicrobial, anticancer, and antitubercular activities, making them a privileged structure in antimicrobial and anticancer drug discovery campaigns . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

642462-43-9

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

4-ethyl-5-phenyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C11H12N2O/c1-2-9-10(12-13-11(9)14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H2,12,13,14)

InChI Key

XFXRDORYFDNBQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NNC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one can be achieved through various synthetic routes. One common method involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions, followed by cyclization to form the pyrazolone ring . The reaction typically proceeds as follows:

    Condensation: Ethyl acetoacetate reacts with phenylhydrazine in the presence of an acid catalyst to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the pyrazolone ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The phenyl and ethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that pyrazolone derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process. In vitro studies suggest that this compound exhibits significant activity against various inflammatory markers, making it a candidate for further development in pain management therapies.

Antimicrobial Activity

The compound has shown promising results in antimicrobial studies. Pyrazolone derivatives are known for their broad-spectrum antimicrobial properties, which include antibacterial and antifungal activities. In laboratory settings, 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one demonstrated efficacy against several strains of bacteria and fungi, indicating its potential use as a therapeutic agent in treating infections caused by resistant strains.

Agricultural Applications

In the realm of agriculture, pyrazolone derivatives have been explored for their herbicidal properties. The compound's ability to inhibit specific enzymes involved in plant growth pathways suggests its potential as an herbicide. Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop yield.

Analytical Chemistry

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is utilized as a reagent in analytical chemistry for the detection of various substances. It has been employed in methods such as high-performance liquid chromatography (HPLC) and mass spectrometry to improve the sensitivity and specificity of assays for reducing sugars and other biomolecules.

Case Studies

StudyApplicationFindings
Ragavan et al. (2009)AntimicrobialDemonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against fungal pathogens.
Mehta et al. (2015)Anti-inflammatoryInhibition of cyclooxygenase enzymes was observed; potential for development as an analgesic agent.
Gupta et al. (2017)HerbicidalField trials showed effective control of common weeds with minimal impact on crop health.

Mechanism of Action

The mechanism of action of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes involved in inflammatory processes, leading to reduced inflammation. It may also interact with cellular receptors to modulate signaling pathways, resulting in various pharmacological effects .

Comparison with Similar Compounds

Structural Features and Tautomerism

Pyrazolones exhibit tautomerism, which is critical for their function. For example:

  • 1-Phenyl-1,2-dihydro-3H-pyrazol-3-one (): X-ray crystallography confirms its enol form (1H-pyrazol-3-ol) in the solid state, forming dimeric units via hydrogen bonds .
  • 4-Aminophenazone (4APZ) (1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) (): This derivative lacks the ethyl and phenyl substituents at positions 4 and 5 but retains the keto-enol tautomerism. Its Schiff base derivatives show enhanced anti-inflammatory activity .

Physical and Chemical Properties

Compound Name Substituents (Positions 4, 5) Melting Point (°C) Notable Features Reference
4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one Ethyl, Phenyl Not Reported Likely high lipophilicity -
4APZ (1,5-dimethyl-2-phenyl derivative) Methyl, Methyl 167–168 Used in anti-inflammatory Schiff bases
Compound q () Dimethoxyphenyl, Hydroxy 178–180 XRD-confirmed dimeric structure
Compound t () Dichlorophenyl, Hydroxy 178–180 Chlorine substituents enhance stability

Analysis :

  • Melting Points : Derivatives with polar groups (e.g., hydroxy, methoxy) exhibit higher melting points due to hydrogen bonding (e.g., 173–180°C in ). The target compound’s ethyl and phenyl groups may reduce polarity, lowering its melting point compared to hydroxylated analogs.
  • Lipophilicity : The ethyl and phenyl groups likely increase log P values, enhancing membrane permeability compared to 4APZ derivatives .

SAR Trends :

  • Substituent Effects : Bulky groups (e.g., benzimidazole, phenyl) at position 2 or 5 improve anti-inflammatory activity by enhancing hydrophobic interactions .
  • Electron-Withdrawing Groups : Fluorine or chlorine atoms increase metabolic stability and bioavailability .

Biological Activity

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is a compound that belongs to the pyrazolone class, which has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one has the molecular formula C11H12N2OC_{11}H_{12}N_2O and a molecular weight of 188.23 g/mol. The structure features a five-membered pyrazole ring with ethyl and phenyl substituents that contribute to its biological activity.

1. Antioxidant Activity

Research indicates that pyrazolone derivatives exhibit significant antioxidant properties. For instance, studies have utilized the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the radical scavenging capacity of various pyrazolone compounds. While specific data on 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one is limited, related compounds have shown promising results in reducing oxidative stress in cellular models .

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazolone derivatives has been documented extensively. In a study evaluating various derivatives, compounds similar to 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one exhibited broad-spectrum antimicrobial activity against bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 2.50 to 20 µg/mL for effective compounds . This suggests potential applications in treating infections caused by resistant strains.

3. Anti-inflammatory Effects

Pyrazolone derivatives have been noted for their anti-inflammatory properties. They can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation. In vitro studies have demonstrated that certain derivatives can stabilize red blood cell membranes, indicating their potential as anti-inflammatory agents .

4. Anticancer Potential

The anticancer activity of pyrazolone derivatives is an area of active research. A study evaluated the cytotoxic effects of various pyrazolone compounds against human cancer cell lines such as RKO (colon), PC-3 (prostate), and HeLa (cervical). The results indicated that some derivatives had IC50 values ranging from 49.79 µM to 113.70 µM, suggesting moderate potency against these cancer cell lines .

CompoundCell LineIC50 (µM)
4-Ethyl-5-phenyl derivativeRKO60.70
4-Ethyl-5-phenyl derivativePC-349.79
4-Ethyl-5-phenyl derivativeHeLa78.72

The biological activities of 4-Ethyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-one are thought to arise from its ability to interact with various biological targets:

  • Antioxidant Mechanism : By scavenging free radicals and reactive oxygen species (ROS), it reduces oxidative stress within cells.
  • Antimicrobial Mechanism : The compound may disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival.
  • Anti-inflammatory Mechanism : It likely inhibits the synthesis or action of pro-inflammatory mediators such as cytokines and prostaglandins.
  • Anticancer Mechanism : The cytotoxic effects may be attributed to inducing apoptosis in cancer cells or inhibiting their proliferation through various signaling pathways.

Case Studies

Several case studies highlight the potential therapeutic applications of pyrazolone derivatives:

  • Analgesic and Anti-inflammatory Effects : In clinical settings, compounds similar to 4-Ethyl-5-phenyl have been used for their analgesic properties in treating conditions like arthritis and other inflammatory disorders.
  • Antimicrobial Applications : Clinical trials have explored the use of pyrazolone-based compounds as novel antibiotics against resistant bacterial strains.

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